

# 3-(2-Chlorophenyl)thiomorpholine: A Technical Review

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## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)thiomorpholine

Cat. No.: B1351594

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## Abstract

**3-(2-Chlorophenyl)thiomorpholine** is a substituted heterocyclic compound belonging to the thiomorpholine class of molecules. While the broader thiomorpholine scaffold has been investigated for a range of biological activities, including as an antioxidant, hypolipidemic, and cytotoxic agent, specific research and quantitative data for **3-(2-Chlorophenyl)thiomorpholine** are not extensively available in peer-reviewed literature. This technical guide provides an overview of the structural features of this compound, places it in the context of related thiomorpholine derivatives, and outlines general synthetic and analytical methodologies that would be applicable to its study. The potential for this molecule as a scaffold in drug discovery is also discussed, drawing inferences from studies on analogous compounds.

## Introduction

Thiomorpholines are six-membered saturated heterocyclic rings containing both a sulfur and a nitrogen atom. They are sulfur analogues of morpholines and have garnered interest in medicinal chemistry due to their unique physicochemical properties. The presence of the sulfur atom can influence lipophilicity, metabolic stability, and the ability to engage in different non-covalent interactions compared to their oxygen-containing counterparts. The substitution at the 3-position of the thiomorpholine ring with a 2-chlorophenyl group introduces specific steric and electronic features that can modulate biological activity. The chlorine atom, an electron-

withdrawing group, can influence the pKa of the ring nitrogen and participate in halogen bonding, a recognized interaction in drug-receptor binding.

## Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **3-(2-Chlorophenyl)thiomorpholine** are not readily available in the public domain. However, based on its structure, the following properties can be inferred:

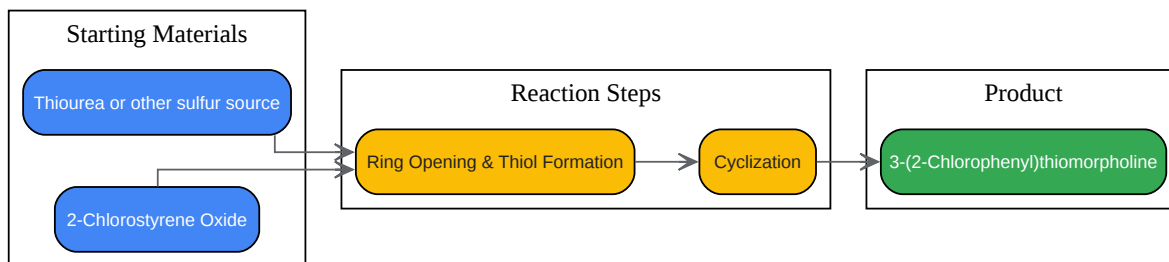
Property	Predicted Value/Characteristic
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNS
Molecular Weight	213.73 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.
LogP (Predicted)	Moderately lipophilic.
pKa (Predicted)	The secondary amine is expected to be basic.

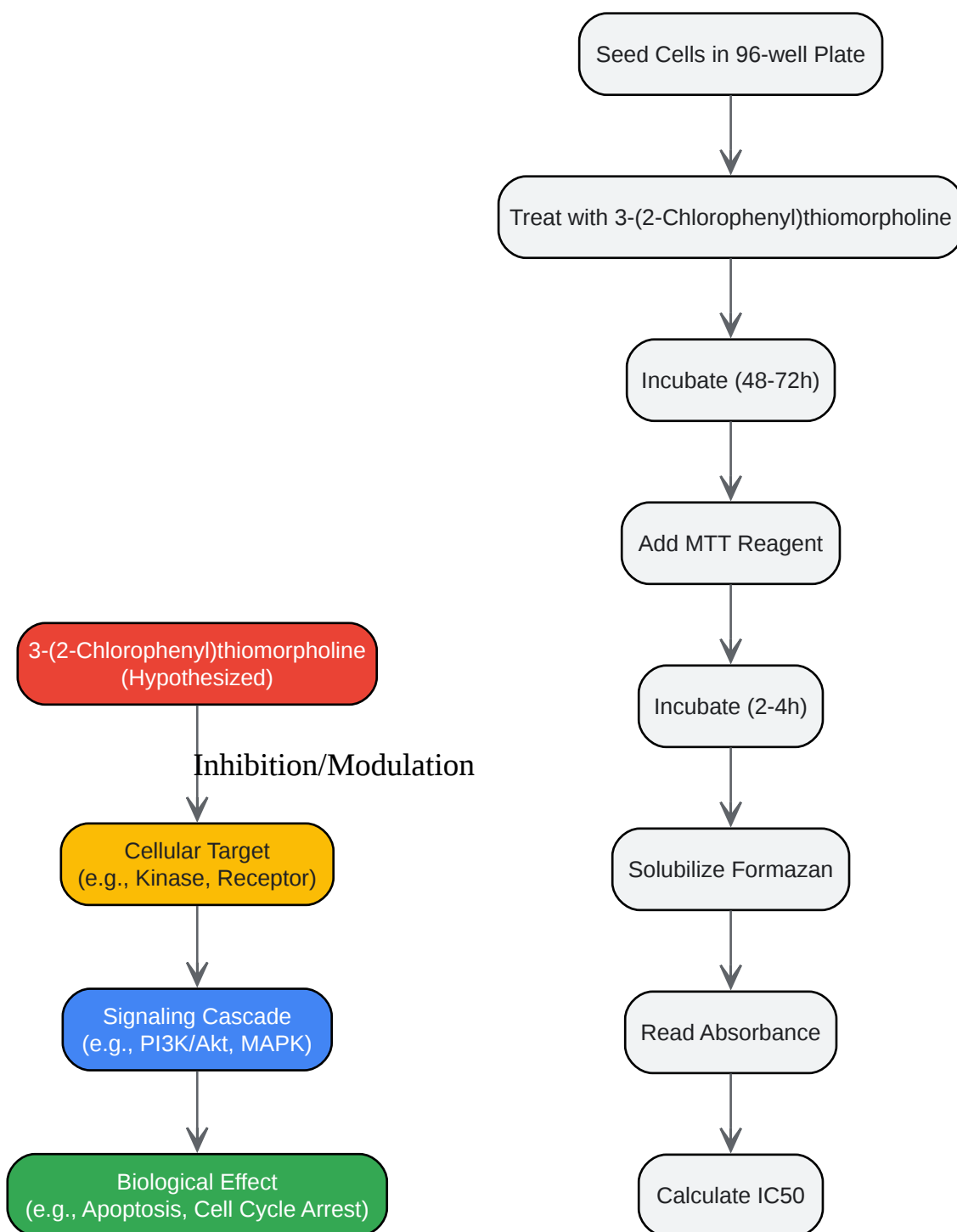
## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-(2-Chlorophenyl)thiomorpholine** is not published, a general approach can be extrapolated from the synthesis of other 3-arylthiomorpholines.

### General Synthetic Approach

A common method for the synthesis of 3-substituted thiomorpholines involves the cyclization of a linear precursor containing the necessary nitrogen, sulfur, and carbon atoms. One plausible route is the reaction of a substituted 2-amino-2-phenylethanethiol with a suitable two-carbon electrophile, or a multi-step process starting from 2-chlorostyrene oxide.





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